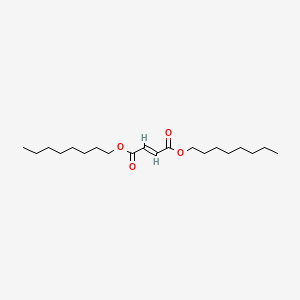

Dioctyl fumarate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

dioctyl (E)-but-2-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O4/c1-3-5-7-9-11-13-17-23-19(21)15-16-20(22)24-18-14-12-10-8-6-4-2/h15-16H,3-14,17-18H2,1-2H3/b16-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVWTZAGVNBPXHU-FOCLMDBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C=CC(=O)OCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCOC(=O)/C=C/C(=O)OCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062762 | |

| Record name | Di-n-octyl fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Butenedioic acid (2E)-, 1,4-dioctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2997-85-5, 68610-90-2 | |

| Record name | 1,4-Dioctyl (2E)-2-butenedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2997-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenedioic acid (2E)-, 1,4-dioctyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002997855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenedioic acid (2E)-, di-C8-18-alkyl esters | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068610902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenedioic acid (2E)-, 1,4-dioctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Di-n-octyl fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Butenedioic acid (E)-, di-C8-18-alkyl esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.326 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Di-n-octyl fumarate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RGP6VBL96 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the physical and chemical properties of Dioctyl fumarate?

An In-depth Technical Guide to the Physical and Chemical Properties of Dioctyl Fumarate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. The information is curated for professionals in research and development, with a focus on structured data presentation, detailed experimental context, and visual representations of key processes.

Chemical Identity and Structure

This compound, also known as Bis(2-ethylhexyl) fumarate, is the diester of fumaric acid and 2-ethylhexanol.[1][2] It is a significant industrial chemical, primarily utilized as a plasticizer and a co-monomer in the synthesis of various polymers.[1][3]

-

IUPAC Name: Bis(2-ethylhexyl) (E)-but-2-enedioate

-

Synonyms: this compound (DOF), Bis(2-ethylhexyl) Fumarate, Fumaric Acid Di(2-ethylhexyl) Ester[2][4]

-

Canonical SMILES: CCCCC(CC)COC(=O)C=CC(=O)OCC(CC)CCCC[5]

-

Isomeric SMILES: CCCCC(CC)COC(=O)/C=C/C(=O)OCC(CC)CCCC[5]

Physical Properties

This compound is a colorless to pale yellow, transparent liquid with a mild, slightly scented odor.[1][6][8] It is characterized by its low volatility and insolubility in water.

Tabulated Physical Data

The following table summarizes the key quantitative physical properties of this compound.

| Property | Value | Units | Conditions | Source(s) |

| Molecular Weight | 340.50 | g/mol | [1][2][7] | |

| Appearance | Colorless to light yellow liquid | - | Ambient | [1] |

| Odor | Mild, fruity | - | Ambient | [6][9] |

| Density | 0.93 - 0.945 | g/cm³ | 20°C | [1][4][5][10] |

| Melting Point | -58 | °C | [5][6][11] | |

| Boiling Point | ~415 | °C | Atmospheric Pressure | [1] |

| 185 | °C | 5 mmHg | [5][6][11] | |

| 203 | °C | 0.67 kPa (5 mmHg) | [8] | |

| Flash Point | 170 - 190.4 | °C | Cup | [5][6][8][10][12] |

| Refractive Index | 1.4535 - 1.458 | nD | 20°C | [5][6][8][11] |

| Viscosity (Kinematic) | 17 - 23.4 | mPa·s / mm²/s | 20-23°C | [4][8] |

| Vapor Pressure | 0 - 0.001 | Pa | 20 - 25°C | [4][5] |

| Water Solubility | 1.19 | mg/L | 20°C | [5][6] |

| Insoluble | - | Ambient | [1][3] | |

| Solubility (Organic) | Soluble | - | Toluene, Ethanol, Acetone, Chloroform, Methanol | [1][3][5][6] |

| LogP (Octanol/Water) | 5.06 - 7.94 | [4][5][6] |

Chemical Properties and Reactivity

As an unsaturated ester, the chemical behavior of this compound is dictated by its ester functional groups and the carbon-carbon double bond.

-

Stability: The compound is stable under normal storage conditions.[1] It should be stored in a cool, dry, well-ventilated area away from heat sources and oxidizing agents.[1][8] High heat can lead to degradation.[1]

-

Reactivity:

-

The carbon-carbon double bond can undergo addition reactions and is a key site for polymerization. It is used as a co-monomer with molecules like styrene, acrylates, or butadiene.[1]

-

The ester groups can be hydrolyzed under acidic or basic conditions to yield fumaric acid and 2-ethylhexanol. This reaction is typically slow.[13]

-

It can react with strong oxidizing agents.[6]

-

Spectral Data

Spectroscopic data is crucial for the structural confirmation and purity assessment of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum of an ester like this compound will show a characteristic strong absorption peak for the C=O (carbonyl) stretch, typically around 1724-1735 cm⁻¹.[13][14][15] The C=C double bond stretch will appear in the 1640-1680 cm⁻¹ region.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will provide detailed structural information. The protons on the double bond (fumarate backbone) are expected to show a characteristic chemical shift. The complex alkyl chains of the two 2-ethylhexyl groups will result in a series of overlapping signals in the upfield region.[16]

-

¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbons, the sp² hybridized carbons of the double bond, and the various sp³ hybridized carbons of the octyl groups.[7]

-

-

Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EI-MS) is used to determine the molecular mass and fragmentation patterns, which can confirm the structure.[17] The molecular ion peak would be observed at an m/z corresponding to the molecular weight (340.5).[16]

Experimental Protocols

This section outlines the general methodologies for the synthesis and characterization of this compound.

Synthesis: Fischer Esterification

This compound is commercially produced via the Fischer esterification of fumaric acid with 2-ethylhexanol, using an acid catalyst.[1]

Objective: To synthesize this compound from fumaric acid and 2-ethylhexanol.

Materials:

-

Fumaric Acid

-

2-Ethylhexanol (slight excess to drive equilibrium)

-

Acid Catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

-

Solvent/Azeotropic Agent (e.g., Toluene, to remove water)

-

Neutralizing Agent (e.g., sodium carbonate solution)

-

Drying Agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: Fumaric acid, 2-ethylhexanol, the acid catalyst, and toluene are combined in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

Esterification: The mixture is heated to reflux. The water produced during the reaction is continuously removed as an azeotrope with toluene and collected in the Dean-Stark trap, driving the reaction to completion.[18] The reaction progress is monitored, often by measuring the amount of water collected.

-

Neutralization: After cooling, the reaction mixture is washed with a sodium carbonate solution to neutralize the acid catalyst, followed by washing with water to remove any remaining salts.[1][19]

-

Drying & Filtration: The organic layer is separated and dried over anhydrous sodium sulfate.[19] The drying agent is then removed by filtration.

-

Purification: The solvent (toluene) and any excess 2-ethylhexanol are removed by vacuum distillation. The final high-purity this compound is obtained as the residue.[1]

Caption: Workflow for the synthesis of this compound via Fischer Esterification.

Characterization Protocols

Objective: To confirm the identity, purity, and properties of the synthesized this compound.

1. Purity Assessment (Gas Chromatography - GC):

-

A small, diluted sample of the final product is injected into a gas chromatograph.

-

The retention time of the major peak is compared to a known standard of this compound.

-

The peak area percentage is used to determine the purity of the sample, which is typically expected to be >98%.[2][10]

2. Structural Confirmation (Spectroscopy):

-

IR Spectroscopy: A thin film of the liquid sample is placed between salt plates (NaCl or KBr) and analyzed using an FTIR spectrometer. The resulting spectrum is checked for the characteristic C=O (~1735 cm⁻¹) and C=C (~1650 cm⁻¹) stretching frequencies.

-

NMR Spectroscopy: The sample is dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed by ¹H and ¹³C NMR. The chemical shifts, integration, and splitting patterns are analyzed to confirm the bis(2-ethylhexyl) fumarate structure.

3. Physical Property Determination:

-

Density: Measured using a pycnometer or a digital density meter at a controlled temperature (e.g., 20°C).

-

Refractive Index: Measured using an Abbe refractometer at a specified temperature (e.g., 20°C) and wavelength (sodium D-line, 589 nm).

-

Boiling Point: Determined under vacuum using distillation apparatus. The temperature at which the liquid boils at a specific low pressure is recorded.

-

Viscosity: Measured using a viscometer (e.g., Brookfield or capillary viscometer) at a controlled temperature.

Caption: Analytical workflow for the characterization of this compound.

Toxicological and Safety Information

-

Toxicity: this compound has low acute toxicity. The oral LD50 in rats is reported as >2000 mg/kg and 29200 mg/kg in different studies.[1][10][20]

-

Irritation: It may cause mild irritation to the skin and serious irritation to the eyes.[1][2][10]

-

Handling: Standard laboratory safety precautions should be observed. This includes handling in a well-ventilated area, wearing protective gloves, and using eye protection to avoid contact.[1][10][21]

-

Environmental: The substance is considered toxic to aquatic life with long-lasting effects, and release into the environment should be avoided.[20][22]

References

- 1. solechem.eu [solechem.eu]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. This compound|141-02-6|lookchem [lookchem.com]

- 6. This compound CAS#: 141-02-6 [m.chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. tnjchem.com [tnjchem.com]

- 9. homework.study.com [homework.study.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. This compound | 141-02-6 [chemicalbook.com]

- 12. PRODUCT | BUSINESS / PRODUCT | AIR WATER PERFORMANCE CHEMICAL INC. [awpc.co.jp]

- 13. scienceinfo.com [scienceinfo.com]

- 14. researchgate.net [researchgate.net]

- 15. alecreedacademy.co.uk [alecreedacademy.co.uk]

- 16. This compound(141-02-6) 1H NMR spectrum [chemicalbook.com]

- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 18. people.chem.umass.edu [people.chem.umass.edu]

- 19. Dioctyl maleate synthesis - chemicalbook [chemicalbook.com]

- 20. chemicalbook.com [chemicalbook.com]

- 21. chemicalbook.com [chemicalbook.com]

- 22. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Synthesis of Dioctyl Fumarate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for dioctyl fumarate, a versatile diester with applications as a plasticizer and monomer. This document details experimental protocols, summarizes quantitative data, and illustrates the core chemical transformations involved.

Introduction

This compound (DOF), also known as bis(2-ethylhexyl) fumarate, is an organic compound with the chemical formula C₂₀H₃₆O₄. It is a colorless to light yellow liquid primarily synthesized through the esterification of fumaric acid with octanol or its isomers, such as 2-ethylhexanol. The synthesis is typically catalyzed by an acid and involves a multi-step process of reaction, neutralization, washing, and purification. An alternative pathway involves the isomerization of the corresponding dioctyl maleate.

Primary Synthesis Routes

There are two main routes for the synthesis of this compound:

-

Direct Esterification of Fumaric Acid: This is the most common method, involving the reaction of fumaric acid with two equivalents of octanol (or 2-ethylhexanol) in the presence of an acid catalyst. The reaction is driven to completion by removing the water formed as a byproduct.

-

Isomerization of Dioctyl Maleate: This route starts with maleic anhydride, which is first esterified with octanol to produce dioctyl maleate. The dioctyl maleate is then isomerized to the more stable trans-isomer, this compound, typically through heating in the presence of a catalyst.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its precursor, dioctyl maleate.

Synthesis of Bis(2-ethylhexyl) Fumarate via Maleic Anhydride

This protocol is adapted from a patented process and involves a two-stage reaction within a single pot.

Experimental Workflow

Caption: Workflow for the synthesis of bis(2-ethylhexyl) fumarate.

Procedure:

-

A mixture of 98 parts of maleic anhydride, 130 parts of 2-ethylhexanol, and 2 parts of ammonium chloride is gradually heated to 150°C and maintained at this temperature for 2 hours.

-

After the initial reaction period, an additional 200 parts of 2-ethylhexanol and 1 part of sulfuric acid are added to the reaction mixture to complete the esterification.

-

Following the completion of the reaction, the excess 2-ethylhexanol is removed by distillation.

-

The crude product is then purified by vacuum distillation to yield 320 parts of bis(2-ethylhexyl) fumarate.

Synthesis of Dioctyl Maleate from Maleic Anhydride

This protocol describes the synthesis of the cis-isomer precursor to this compound.

Experimental Workflow

Caption: Workflow for the synthesis of dioctyl maleate.

Procedure:

-

Maleic anhydride (1.88 g) is reacted with 3-octanol (5 g) in the presence of toluene as a solvent and para-toluene sulfonic acid (0.4 g) as a catalyst.

-

The reaction mixture is heated to 80–85°C for 3 hours with vigorous stirring.

-

The progress of the reaction is monitored using Thin Layer Chromatography (TLC).

-

After 3 hours, the catalyst is separated by filtration.

-

The excess toluene is evaporated at 100°C for 2 hours under normal atmospheric pressure to yield the final product.

Quantitative Data Summary

The following table summarizes the key quantitative data from the described synthesis protocols.

| Product | Starting Materials | Catalyst(s) | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) |

| Bis(2-ethylhexyl) Fumarate | Maleic Anhydride, 2-Ethylhexanol | Ammonium Chloride, Sulfuric Acid | None | 150 | Not specified | 93 |

| Dioctyl Maleate | Maleic Anhydride, n-Octanol | p-Toluene Sulfonic Acid | Toluene | 80-85 | 3 | 89.3 |

| Di-isooctyl Maleate | Maleic Anhydride, 3-Octanol | p-Toluene Sulfonic Acid | Toluene | 80-85 | 3 | 96.34 |

Synthesis Pathway Diagram

The general chemical transformation for the direct esterification of fumaric acid to produce this compound is illustrated below.

Caption: General synthesis route for this compound.

Chemical structure and molecular weight of Dioctyl fumarate.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, molecular weight, and key properties of Dioctyl Fumarate. It includes detailed experimental protocols for property determination and discusses its interaction with biological systems, offering insights relevant to toxicology and drug development.

Chemical Structure and Isomerism

This compound is the diester of fumaric acid and octanol. The term "dioctyl" can refer to different isomers of the octyl group, leading to different molecules with the same molecular formula and weight but distinct structures and properties. The two most common isomers are:

-

Bis(2-ethylhexyl) fumarate (DEHF): The octyl groups are branched 2-ethylhexyl chains. This is a widely used plasticizer.

-

Di-n-octyl fumarate (DOF): The octyl groups are straight, linear chains (n-octyl).

It is crucial to distinguish between these isomers using the specific chemical name or the Chemical Abstracts Service (CAS) number.

The core structure consists of a central fumarate group, which is the trans-isomer of butenedioic acid, with two octyl chains attached via ester linkages.

Quantitative Data Summary

The chemical identifiers and physicochemical properties of the primary isomers of this compound are summarized below for easy comparison.

Table 1: Chemical Identification

| Identifier | Bis(2-ethylhexyl) fumarate | Di-n-octyl fumarate |

| Synonyms | DEHF, Fumaric acid di(2-ethylhexyl) ester | DOF, Fumaric acid dioctyl ester |

| CAS Number | 141-02-6[1] | 2997-85-5[2] |

| Molecular Formula | C₂₀H₃₆O₄[1][3] | C₂₀H₃₆O₄[2] |

| Molecular Weight | 340.50 g/mol [3] | 340.50 g/mol [2] |

| EC Number | 205-448-2[3] | N/A |

Table 2: Physicochemical Properties of Bis(2-ethylhexyl) fumarate (CAS 141-02-6)

| Property | Value | Standard Test Method |

| Appearance | Colorless to almost colorless, clear liquid[4] | Visual Inspection |

| Melting Point | -58 °C[5] | ASTM D1131 / ISO 3016 |

| Boiling Point | 185 °C @ 5 mmHg | ASTM D1045 |

| Density @ 20°C | 0.94 g/cm³[5] | ASTM D4052 |

| Flash Point | 190 °C[5] | ASTM D92 |

| Water Solubility | 1.19 mg/L @ 20°C[5] | OECD 105 |

| Purity (Ester Content) | >98.0% (GC)[6] | ASTM D3465 |

| Acid Value | ≤ 0.1 mg KOH/g | ASTM D1613 / ASTM D1045 |

| Refractive Index (n20/D) | 1.458[5] | ASTM D1045 |

Experimental Protocols

Detailed methodologies for determining the key properties of liquid plasticizers like this compound are outlined in established standards. Below are summaries of key protocols.

Determination of Purity by Gas Chromatography (ASTM D3465)

This method determines the purity of monomeric plasticizers by separating volatile components.[7]

-

Apparatus: A gas chromatograph with a thermal conductivity detector (TCD) or flame ionization detector (FID) is required. A packed column (e.g., silicone-based stationary phase on a solid support) or a capillary column is used.

-

Sample Preparation: A known weight of the this compound sample is dissolved in a suitable solvent (e.g., acetone, chloroform) to a specific concentration. An internal standard may be added for more accurate quantification.

-

Chromatographic Conditions:

-

Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 250-300°C).

-

Oven Temperature: A programmed temperature ramp is typically used to separate components with different boiling points. For example, an initial temperature of 100°C held for 2 minutes, then ramped to 280°C at 10°C/min.

-

Detector Temperature: Set higher than the final oven temperature to prevent condensation (e.g., 300°C).

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

-

Analysis: A small volume (e.g., 1 µL) of the prepared sample is injected into the chromatograph. The retention times of the peaks are used for component identification, and the peak areas are used for quantification.

-

Calculation: The purity is calculated as the area of the main this compound peak as a percentage of the total area of all peaks, corrected by response factors if necessary.

Standard Testing of Liquid Plasticizers (ASTM D1045)

This standard covers several fundamental quality control tests for liquid plasticizers.[2][8]

-

Acid Number Determination:

-

A weighed sample of the plasticizer is dissolved in a mixture of toluene and isopropyl alcohol (or a similar solvent).

-

The solution is titrated with a standardized solution of potassium hydroxide (KOH) using phenolphthalein as an indicator.

-

The acid number is expressed as mg of KOH required to neutralize the free acids in 1 gram of the sample.

-

-

Ester Content Determination:

-

A weighed sample is refluxed with a known excess of alcoholic potassium hydroxide solution to saponify the ester.

-

The excess KOH is then back-titrated with a standardized solution of hydrochloric acid (HCl) using phenolphthalein.

-

The ester content is calculated based on the amount of KOH consumed in the saponification reaction.

-

-

Specific Gravity Determination:

-

The specific gravity is determined using a hydrometer, pycnometer, or a digital density meter at a standard temperature (e.g., 20/20°C or 25/25°C). This value represents the ratio of the mass of a given volume of the plasticizer to the mass of an equal volume of water.

-

-

Color Determination (Pt-Co Scale):

-

The color of the liquid plasticizer is compared to platinum-cobalt standard solutions in Nessler tubes.

-

The comparison is made by looking vertically down through the tubes against a white background. The result is reported as the Pt-Co color number that most closely matches the sample.

-

Biological Activity and Logical Relationships

Recent research has indicated that this compound isomers may act as endocrine-disrupting chemicals (EDCs). This is a critical consideration for health and safety assessments, particularly in drug development and toxicology.

-

Antiestrogenic and Antiandrogenic Activity: A study identified Bis(2-ethylhexyl) fumarate (DEHF) as an antiestrogenic compound in commercially bottled water.[9][10] The same study, along with others, found that Di-n-octyl fumarate (DOF) exhibits both antiestrogenic and antiandrogenic activity.[9][10] This activity involves the compound acting as an antagonist to steroid hormone receptors, such as the human estrogen receptor alpha (ERα) and the androgen receptor (AR).

-

Cellular Toxicity: Studies on testicular cell lines have shown that DEHF and DOF can impair the viability of Leydig cells, which are responsible for testosterone production.[11][12] Further research has also suggested that some fumarate derivatives may have toxic effects on male germline stem cells.[13]

The logical workflow for the identification and characterization of this endocrine-disrupting activity is visualized below.

Caption: Logical relationship of this compound isomers and endocrine disruption.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. store.astm.org [store.astm.org]

- 3. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]

- 4. store.astm.org [store.astm.org]

- 5. Testing Services to broad selection of ASTM and ISO Standards [campoly.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. store.astm.org [store.astm.org]

- 8. store.astm.org [store.astm.org]

- 9. Identification of Putative Steroid Receptor Antagonists in Bottled Water: Combining Bioassays and High-Resolution Mass Spectrometry | PLOS One [journals.plos.org]

- 10. New study identifies candidates for hormonal activity in bottled waters | Food Packaging Forum [foodpackagingforum.org]

- 11. Mechanisms of MEHP Inhibitory Action and Analysis of Potential Replacement Plasticizers on Leydig Cell Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

Dioctyl Fumarate: A Comprehensive Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Dioctyl fumarate, also known as bis(2-ethylhexyl) fumarate, is a versatile diester with significant applications across various industrial and scientific sectors. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its applications, particularly within the realms of polymer science and its emerging role in pharmaceutical formulations. This document aims to serve as a core reference for professionals engaged in research and development activities involving this compound.

Chemical Identity and Properties

This compound is chemically identified as the bis(2-ethylhexyl) ester of fumaric acid. Its key identifiers are:

The compound's molecular and physical characteristics are summarized in the tables below, providing a clear reference for its properties.

Table 1: General and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C20H36O4 | [1] |

| Molecular Weight | 340.50 g/mol | [2] |

| IUPAC Name | bis(2-ethylhexyl) (E)-but-2-enedioate | |

| Synonyms | Bis(2-ethylhexyl) fumarate, DOF | |

| Canonical SMILES | CCCCC(CC)COC(=O)C=CC(=O)OCC(CC)CCCC | [1] |

Table 2: Physical Properties of this compound

| Property | Value | Conditions | Reference(s) |

| Appearance | Colorless to pale yellow, clear oily liquid | Ambient | [2][3] |

| Odor | Mild | Ambient | [4] |

| Melting Point | -58 °C | [1][4] | |

| Boiling Point | ~415 °C | Atmospheric Pressure | [2] |

| 211-220 °C | 10 mmHg | [5] | |

| 203 °C | 0.67 kPa | [3] | |

| 185 °C | 5 mmHg | [1][4] | |

| Density | 0.93 - 0.945 g/cm³ | 20-23 °C | [2][3] |

| Refractive Index | 1.450 - 1.458 | n20/D | [4][5] |

| Viscosity | 17 mPa·s | 23 °C | [3] |

| Flash Point | >110 - 190 °C | [1][5] | |

| Vapor Pressure | 0 Pa | 20 °C | [4] |

| Water Solubility | 1.19 mg/L | 20 °C | [1][4] |

| Solubility in Organic Solvents | Soluble in toluene, ethanol, chloroform, methanol, and ether. | [2][3][4] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound, designed to be readily applicable in a laboratory setting.

Synthesis of this compound via Fischer Esterification

The industrial production of this compound is primarily achieved through the acid-catalyzed esterification of fumaric acid with 2-ethylhexanol.[2]

Reaction:

Fumaric Acid + 2 2-Ethylhexanol ⇌ this compound + 2 H₂O

Materials:

-

Fumaric acid

-

2-Ethylhexanol (a slight excess is recommended)

-

Acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid)

-

Toluene (for azeotropic removal of water)

-

Sodium bicarbonate solution (for neutralization)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, combine fumaric acid, 2-ethylhexanol, and a catalytic amount of p-toluenesulfonic acid in toluene.

-

Heating and Water Removal: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Continue the reaction until no more water is collected, indicating the completion of the esterification.

-

Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst.

-

Washing: Subsequently, wash the organic layer with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

Purification by Vacuum Distillation

The crude this compound obtained from the synthesis can be purified by vacuum distillation to achieve high purity.[2]

Procedure:

-

Set up a vacuum distillation apparatus.

-

Place the crude this compound in the distillation flask.

-

Gradually reduce the pressure and increase the temperature.

-

Collect the fraction that distills at the appropriate boiling point for the given pressure (e.g., 185 °C at 5 mmHg).[1][4]

Analytical Characterization

2.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for assessing the purity of this compound and identifying any by-products. While a specific method for this compound is not detailed in the provided results, a general method for phthalates, which are structurally similar, can be adapted.

Proposed GC-MS Conditions:

-

Column: DB-5MS (30 m × 0.25 mm × 0.25 µm) or similar non-polar column.

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp to 280 °C at 15 °C/min.

-

Hold at 280 °C for 10 minutes.

-

-

MS Detector: Electron Impact (EI) ionization at 70 eV.

-

Scan Range: m/z 40-500.

2.3.2. High-Performance Liquid Chromatography (HPLC)

RP-HPLC can be employed for the quantitative analysis of this compound. A method developed for other fumarate esters can be adapted.

Proposed HPLC Conditions:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210-230 nm.

-

Injection Volume: 20 µL.

Applications of this compound

This compound's primary applications stem from its properties as a plasticizer and a co-monomer in polymer synthesis.[2]

Industrial Applications

-

Plasticizer: It is used to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC) and polyvinyl acetate (PVAc).[2][6]

-

Co-monomer: this compound can be copolymerized with other monomers like styrene and vinyl acetate to produce resins with specific properties for use in coatings, adhesives, and lubricants.[2]

-

Chemical Intermediate: It serves as a starting material for the synthesis of other chemicals.[7]

Role in Drug Development and Delivery

While not a primary active pharmaceutical ingredient, this compound and related fumarates are being explored for their potential in drug delivery systems. Its properties as a plasticizer make it a candidate for use in transdermal patches, where it can improve the flexibility and drug release characteristics of the polymer matrix.[8][9] Copolymers of vinyl acetate and this compound have been synthesized and evaluated as potential platforms for transdermal delivery systems, demonstrating good tensile strength and moderate swelling properties.[8]

Mandatory Visualizations

Diagram 1: Synthesis and Purification Workflow of this compound

Caption: A workflow diagram illustrating the key stages in the synthesis and purification of this compound.

Diagram 2: Application Pathway of this compound in Polymer Science

References

- 1. This compound|141-02-6|lookchem [lookchem.com]

- 2. solechem.eu [solechem.eu]

- 3. tnjchem.com [tnjchem.com]

- 4. This compound CAS#: 141-02-6 [m.chemicalbook.com]

- 5. solechem.com [solechem.com]

- 6. Page loading... [guidechem.com]

- 7. persistencemarketresearch.com [persistencemarketresearch.com]

- 8. Fumarate copolymers-based membranes overlooking future transdermal delivery devices: synthesis and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Mechanism of action of Dioctyl fumarate as a plasticizer.

An In-depth Technical Guide to the Mechanism of Action of Dioctyl Fumarate as a Plasticizer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of this compound (DOF) as a plasticizer, with a primary focus on its application in Polyvinyl Chloride (PVC). This document outlines the theoretical principles of plasticization, the specific molecular interactions between DOF and PVC, and the resultant changes in polymer properties. Detailed experimental protocols for evaluating plasticizer performance are also provided, along with visual representations of key concepts.

Core Mechanism of Action

This compound, a diester of fumaric acid and 2-ethylhexanol, functions as an external plasticizer. Its primary role is to enhance the flexibility, workability, and distensibility of a polymer matrix, such as PVC, without undergoing a chemical reaction with the polymer. The mechanism of action is multifaceted and can be understood through several key theories:

-

Lubricity Theory: This theory posits that the plasticizer molecules act as lubricants, facilitating the movement of polymer chains past one another. This reduces the friction between chains, thereby lowering the material's stiffness and making it more flexible.

-

Free Volume Theory: Plasticizers increase the "free volume" within the polymer matrix. Free volume refers to the space between polymer chains that is not occupied by the chains themselves. By inserting themselves between the polymer chains, this compound molecules increase this intermolecular spacing. This increased free volume allows for greater mobility of the polymer chains, which is macroscopically observed as increased flexibility and a lower glass transition temperature (Tg).

-

Gel Theory: This theory suggests that the plasticizer disrupts the polymer-polymer interactions, such as the dipole-dipole forces between the carbon-chlorine bonds in PVC. The polar ester groups of the this compound molecule interact with the polar sites on the PVC chains, effectively shielding the polymer chains from each other and reducing the rigidity of the polymer network.

Molecular Interactions

The effectiveness of this compound as a plasticizer for PVC is rooted in the specific molecular interactions between the two components. The this compound molecule possesses both polar and non-polar characteristics, which are crucial for its function.

-

Polar Interactions: The ester groups (-COO-) in the this compound molecule are polar. These groups form dipole-dipole interactions with the polar carbon-chlorine (C-Cl) bonds of the PVC chains. This interaction is strong enough to overcome the PVC-PVC intermolecular forces, leading to the separation of the polymer chains.

-

Non-Polar Interactions: The two long, branched octyl chains ((C8H17)) of the this compound molecule are non-polar. These aliphatic chains contribute to the steric shielding between the PVC chains, pushing them further apart and increasing the free volume. The branching of the octyl chains also hinders close packing of the plasticizer molecules themselves, which can improve their efficiency.

Quantitative Data on Plasticizer Performance

Quantifying the effect of a plasticizer on a polymer is essential for formulation development and quality control. The following tables illustrate the expected impact of a generic dioctyl plasticizer, such as Dioctyl Phthalate (DOP), on the key physical properties of PVC. Due to the limited availability of specific public-domain data for this compound, the data for DOP is presented here as a representative example to demonstrate the typical trends observed when a plasticizer is incorporated into PVC. It is crucial to note that these values are illustrative and would need to be determined experimentally for this compound.

Table 1: Effect of Plasticizer Concentration on Glass Transition Temperature (Tg) of PVC

| Plasticizer Concentration (phr*) | Glass Transition Temperature (Tg) (°C) |

| 0 | 82 |

| 10 | 65 |

| 20 | 45 |

| 30 | 28 |

| 40 | 15 |

| 50 | 5 |

*phr: parts per hundred of resin

Table 2: Effect of Plasticizer Concentration on Mechanical Properties of PVC

| Plasticizer Concentration (phr) | Tensile Strength (MPa) | Elongation at Break (%) |

| 0 | 50 | 5 |

| 10 | 40 | 100 |

| 20 | 30 | 200 |

| 30 | 25 | 300 |

| 40 | 20 | 350 |

| 50 | 15 | 400 |

Experimental Protocols

The evaluation of a plasticizer's performance involves a series of standardized tests. The following are detailed methodologies for key experiments, based on ASTM standards.

Sample Preparation of Plasticized PVC

Objective: To prepare homogenous PVC sheets with varying concentrations of this compound for subsequent testing.

Materials:

-

PVC resin (e.g., K-value 67)

-

This compound

-

Thermal stabilizer (e.g., a mixed metal soap)

-

Lubricant (e.g., stearic acid)

-

Two-roll mill

-

Hydraulic press with heating and cooling capabilities

-

Molds for test specimens

Procedure:

-

Compounding: Dry blend the PVC resin, this compound, stabilizer, and lubricant in a high-speed mixer until a homogenous powder blend is obtained. The concentration of this compound is varied (e.g., 10, 20, 30, 40, 50 phr).

-

Milling: Transfer the powder blend to a two-roll mill preheated to a temperature suitable for PVC processing (typically 150-170°C).

-

Mastication: Work the material on the mill until a continuous, uniform sheet is formed. This process ensures the complete absorption and dispersion of the plasticizer into the PVC matrix.

-

Molding: Cut the milled sheets into appropriate sizes for the molds. Place the sheets into the molds and preheat in the hydraulic press.

-

Compression Molding: Apply pressure to the molds according to a predefined cycle of heating and cooling to produce void-free sheets of a specified thickness.

-

Conditioning: Condition the molded sheets at a standard temperature and humidity (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for at least 40 hours before testing, as specified in ASTM D618.

Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)

Objective: To measure the effect of this compound concentration on the glass transition temperature of PVC.

Standard: Based on ASTM D3418 - Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Hermetic aluminum pans and lids

-

Crimper for sealing pans

Procedure:

-

Sample Preparation: Cut a small sample (5-10 mg) from the conditioned PVC sheet and place it in an aluminum DSC pan. Seal the pan using a crimper.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified reference materials (e.g., indium).

-

Thermal Cycling:

-

Place the sealed sample pan and an empty reference pan in the DSC cell.

-

First Heating Scan: Heat the sample at a controlled rate (e.g., 10°C/min) from a low temperature (e.g., -50°C) to a temperature above the expected Tg (e.g., 120°C). This scan is to erase the thermal history of the sample.

-

Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.

-

Second Heating Scan: Heat the sample again at the same controlled rate. The glass transition is determined from this second heating scan.

-

-

Data Analysis: The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve of the second heating scan.

Measurement of Tensile Properties

Objective: To determine the effect of this compound concentration on the tensile strength and elongation at break of PVC.

Standard: Based on ASTM D638 - Standard Test Method for Tensile Properties of Plastics.

Apparatus:

-

Universal Testing Machine (UTM) with a suitable load cell

-

Extensometer (for precise strain measurement)

-

Die cutter for preparing dumbbell-shaped specimens (e.g., Type IV for flexible plastics)

-

Micrometer for measuring specimen dimensions

Procedure:

-

Specimen Preparation: Cut dumbbell-shaped specimens from the conditioned PVC sheets using a die cutter.

-

Dimensional Measurement: Measure the width and thickness of the narrow section of each specimen at several points and calculate the average cross-sectional area.

-

Test Setup:

-

Set the grips of the UTM to an initial separation distance appropriate for the specimen type.

-

Set the crosshead speed (rate of grip separation) as specified in the standard for the material being tested (e.g., 500 mm/min for flexible PVC).

-

-

Testing:

-

Mount the specimen in the grips of the UTM, ensuring it is aligned vertically and not under any initial stress.

-

Attach the extensometer to the gauge length of the specimen.

-

Start the test, and record the load and elongation data until the specimen fractures.

-

-

Data Analysis:

-

Tensile Strength: Calculate the tensile strength by dividing the maximum load by the original cross-sectional area of the specimen.

-

Elongation at Break: Calculate the percentage of elongation at break by dividing the change in gauge length at the point of fracture by the original gauge length and multiplying by 100.

-

Mandatory Visualizations

Signaling Pathway: Molecular Interaction of this compound with PVC

Caption: Molecular interaction of this compound with PVC chains.

Experimental Workflow for Evaluating this compound as a Plasticizer

Caption: Experimental workflow for evaluating this compound as a PVC plasticizer.

Logical Relationship: Structure-Function of this compound

Caption: Logical relationship between this compound's structure and its plasticizing function.

A Comprehensive Technical Guide to the Solubility of Dioctyl Fumarate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of dioctyl fumarate (DOF) in various organic solvents. While quantitative solubility data is not extensively available in public literature, this document synthesizes known qualitative information and outlines standardized methodologies for its experimental determination. This guide is intended to be a valuable resource for professionals in research and development who utilize this compound in their work.

Introduction to this compound

This compound (DOF), with the chemical formula C₂₀H₃₆O₄, is a diester of fumaric acid and 2-ethylhexanol.[1] It is a colorless to light yellow, oily liquid with a mild odor.[1] Primarily, DOF is utilized as a plasticizer to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC).[2][3][4] Its applications extend to the manufacturing of coatings, adhesives, and lubricants, and it also serves as a chemical intermediate in various synthetic processes.[2][4]

Solubility Profile of this compound

This compound is characterized by its lipophilic nature, rendering it insoluble in water but soluble in a range of organic solvents.[1] One source specifies its water solubility to be 1.19 mg/L at 20°C.[5][6]

Qualitative Solubility Data

The following table summarizes the qualitative solubility of this compound in commonly used organic solvents based on available chemical data sheets and literature.

| Solvent | IUPAC Name | Polarity | Solubility | References |

| Toluene | Toluene | Non-polar | Soluble | [1] |

| Ethanol | Ethanol | Polar Protic | Soluble | [1] |

| Diethyl Ether | Ethoxyethane | Non-polar | Miscible | [7] |

| Chloroform | Trichloromethane | Polar Aprotic | Soluble | [5][6][8] |

| Methanol | Methanol | Polar Protic | Soluble | [5][6][8] |

| Acetone | Propan-2-one | Polar Aprotic | Soluble | [9] |

Experimental Protocols for Solubility Determination

While specific experimental data for the solubility of this compound in organic solvents is scarce in published literature, standardized methods can be employed for its determination. The following protocol is a synthesized approach based on guidelines from the Organisation for Economic Co-operation and Development (OECD) and ASTM International for determining the solubility of chemical substances.

General Experimental Workflow

The determination of solubility is a critical step in chemical and pharmaceutical development. The workflow diagram below illustrates the general procedure for determining the solubility of a compound like this compound in an organic solvent.

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Methodology: Flask Method

This method is suitable for determining the solubility of substances and is adapted from OECD Guideline 105.

1. Materials and Equipment:

-

This compound (analytical standard)

-

Selected organic solvent (HPLC grade or equivalent)

-

Volumetric flasks

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

2. Procedure:

-

Preparation of the Saturated Solution:

-

Add an excess amount of this compound to a volumetric flask containing a known volume of the selected organic solvent. An excess is ensured when undissolved solute remains visible.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A preliminary test should be conducted to determine the time to equilibrium (e.g., 24 to 48 hours).

-

-

Phase Separation:

-

Once equilibrium is reached, allow the solution to stand at the constant temperature to let the undissolved this compound settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge an aliquot of the suspension at the same constant temperature.

-

Carefully withdraw a sample from the clear supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

Develop a suitable analytical method using HPLC or GC to accurately quantify the concentration of this compound.

-

Analyze the filtered saturated solution using the developed method to determine the concentration of dissolved this compound.

-

-

Data Reporting:

-

The solubility is reported as the mean of at least three independent determinations, expressed in units such as g/L, mg/mL, or mol/L at the specified temperature.

-

Conclusion

References

- 1. store.astm.org [store.astm.org]

- 2. This compound CAS#: 141-02-6 [m.chemicalbook.com]

- 3. food.ec.europa.eu [food.ec.europa.eu]

- 4. acri.gov.tw [acri.gov.tw]

- 5. filab.fr [filab.fr]

- 6. scribd.com [scribd.com]

- 7. pure.au.dk [pure.au.dk]

- 8. This compound|141-02-6|lookchem [lookchem.com]

- 9. solechem.eu [solechem.eu]

A Technical Guide to the Thermal Stability and Decomposition of Dioctyl Fumarate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of Dioctyl Fumarate (DOF), a widely used plasticizer and chemical intermediate. Understanding the thermal stability and decomposition behavior of this compound is critical for its safe handling, storage, and application in various industrial and pharmaceutical processes.

Introduction to this compound

This compound (DOF), also known as di(2-ethylhexyl) fumarate, is an organic compound with the chemical formula C₂₀H₃₆O₄.[1] It is a colorless to light yellow liquid recognized for its role as a non-phthalate plasticizer, enhancing the flexibility and durability of polymers, particularly polyvinyl chloride (PVC).[2][3] Its applications extend to the manufacturing of paints, coatings, adhesives, and lubricants due to its excellent oxidative stability and compatibility with various solvents.[2] The compound is generally stable under normal conditions but can degrade at high temperatures.[1]

Thermal Properties

Quantitative Thermal Data

The following table summarizes the key quantitative thermal data available for this compound. It is important to note that boiling points can vary significantly with pressure.

| Property | Value | Pressure | Source(s) |

| Molecular Weight | 340.50 g/mol | - | [1][4] |

| Boiling Point | ~415 °C | Atmospheric | [1] |

| 211–220 °C | Not Specified | [5][6] | |

| 203 °C | 0.67 kPa | [7] | |

| 190 °C | 0.8 Torr | [8] | |

| 185 °C | 5 mmHg | [9] | |

| Melting Point | -58 °C | - | [5][6][9] |

| Flash Point | 200 °C | 99.1 kPa | [10] |

| 190.4 °C | - | [9] | |

| 190 °C | - | [11] | |

| 170 °C | Open Cup | [7] | |

| Decomposition Temp. | No specific data available | - | [10] |

Experimental Protocols for Thermal Analysis

To determine the thermal stability and decomposition profile of a substance like this compound, two primary analytical techniques are employed: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the temperature at which the material begins to degrade, the kinetics of decomposition, and the composition of the material.

Methodology:

-

Sample Preparation: A small, precisely weighed sample of this compound (typically 5-10 mg) is placed into an inert sample pan (e.g., alumina or platinum).

-

Instrument Setup: The pan is placed in a high-precision thermobalance within a furnace. The system is purged with a controlled atmosphere, typically an inert gas like nitrogen, to prevent oxidative degradation, or with air/oxygen to study oxidative stability.

-

Heating Program: The furnace heats the sample according to a predefined temperature program. A typical program involves a linear heating rate (e.g., 10 °C/min) from ambient temperature to a final temperature well above the expected decomposition range (e.g., 600 °C).

-

Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve plots percentage weight loss versus temperature. The onset temperature of decomposition is identified as the point where significant mass loss begins. The temperatures at which 5% or 10% mass loss occurs (T₅, T₁₀) are often reported as indicators of initial decomposition.

Differential Scanning Calorimetry (DSC)

Objective: DSC measures the heat flow into or out of a sample as it is subjected to a controlled temperature program.[12] It is used to detect thermal events such as melting, crystallization, glass transitions, and chemical reactions.[12]

Methodology:

-

Sample Preparation: A small amount of the liquid or solid sample (typically 2-5 mg) is hermetically sealed in a sample pan (commonly aluminum). An identical empty pan is used as a reference.

-

Instrument Setup: Both the sample and reference pans are placed in the DSC cell. The instrument is programmed to heat or cool the pans at a specified rate (e.g., 10 K/min).[12]

-

Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature. This differential heat flow is recorded as a function of temperature.

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (like melting) appear as peaks, while exothermic events (like decomposition or crystallization) appear as valleys (or vice-versa depending on instrument convention).[12] For decomposition, a broad, often irreversible exothermic peak indicates the energy released during the breakdown of the molecule. The onset temperature of this peak provides information about the start of the decomposition process.

Visualized Workflow for Thermal Stability Assessment

The following diagram illustrates a typical workflow for evaluating the thermal properties of a chemical compound like this compound.

Caption: Experimental workflow for thermal analysis of this compound.

Conclusion

This compound exhibits good thermal stability, as indicated by its high boiling and flash points, making it suitable for a range of high-temperature applications. While specific data on its decomposition temperature is limited, standard analytical techniques such as TGA and DSC provide a robust framework for determining its precise thermal degradation profile. For critical applications, it is recommended that users conduct their own thermal analysis under conditions that mimic their specific processing environment to ensure safe and effective use.

References

- 1. solechem.eu [solechem.eu]

- 2. persistencemarketresearch.com [persistencemarketresearch.com]

- 3. This compound Market Size & Share | Growth Report | 2034 [factmr.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound CAS#: 141-02-6 [m.chemicalbook.com]

- 6. This compound | 141-02-6 [chemicalbook.com]

- 7. tnjchem.com [tnjchem.com]

- 8. This compound [chembk.com]

- 9. This compound|141-02-6|lookchem [lookchem.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. PRODUCT | BUSINESS / PRODUCT | AIR WATER PERFORMANCE CHEMICAL INC. [awpc.co.jp]

- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

In-Depth Technical Guide to the Health and Safety of Dioctyl Fumarate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety data for Dioctyl Fumarate (CAS No. 141-02-6), also known as Bis(2-ethylhexyl) fumarate. The information is intended to support risk assessments and ensure safe handling in a laboratory and drug development setting.

Chemical and Physical Properties

This compound is a colorless to light yellow, oily liquid with a mild odor. It is primarily used as a plasticizer and a co-monomer in the production of various polymers.[1][2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₃₆O₄ | [3][4] |

| Molecular Weight | 340.5 g/mol | [3][4] |

| CAS Number | 141-02-6 | [3][4] |

| EC Number | 205-448-2 | [3] |

| Physical State | Liquid | [3] |

| Boiling Point | approx. 415°C | [2] |

| Melting Point | -58°C | [4] |

| Flash Point | 190°C | [1] |

| Density | 0.93 - 0.942 g/cm³ | [1][2] |

| Water Solubility | Insoluble | [2] |

| Solubility in Organic Solvents | Soluble in toluene and ethanol | [2] |

| Vapor Pressure | 5.9E-05 mm Hg | [5] |

Toxicological Data

The available toxicological data for this compound indicates low acute toxicity. However, it is classified as a skin and eye irritant. Data on other toxicological endpoints such as sensitization, mutagenicity, carcinogenicity, and reproductive toxicity is limited.

Acute Toxicity

| Endpoint | Species | Route | Value | Reference(s) |

| LD₅₀ | Rat | Oral | >2000 mg/kg | [2] |

| LD₅₀ | Rabbit | Dermal | No data available |

Skin and Eye Irritation

Studies on rabbits have shown that this compound can cause skin and eye irritation.[4][5]

Sensitization

A guinea pig maximization test, a method used to assess the potential of a substance to cause skin sensitization, was conducted.[6]

Other Toxicological Endpoints

| Endpoint | Result | Reference(s) |

| Mutagenicity (Ames Test) | No data available | |

| Carcinogenicity | No data available | |

| Reproductive Toxicity | No data available |

Experimental Protocols

Detailed experimental protocols for the key toxicological studies are summarized below based on available documentation.

Acute Dermal Irritation Study (Rabbit)

-

Test Guideline: Based on OECD Guideline 404 (Acute Dermal Irritation/Corrosion).

-

Methodology: A single dose of the test substance is applied to a small area of shaved skin on an animal (typically an albino rabbit) and covered with a gauze patch. The application site is observed for signs of erythema (redness) and edema (swelling) at specified intervals after patch removal.[7]

-

Observations: The skin is scored for the severity of irritation at 1, 24, 48, and 72 hours after exposure.

Acute Eye Irritation Study (Rabbit)

-

Test Guideline: Based on OECD Guideline 405 (Acute Eye Irritation/Corrosion).

-

Methodology: A single dose of the test substance is instilled into the conjunctival sac of one eye of an animal (typically an albino rabbit). The other eye remains untreated and serves as a control. The eyes are examined for corneal opacity, iritis, and conjunctival redness and swelling at specified intervals.[8]

-

Observations: The eyes are scored for irritation at 1, 24, 48, and 72 hours after instillation.

Skin Sensitization - Guinea Pig Maximization Test (GPMT)

-

Test Guideline: Based on OECD Guideline 406 (Skin Sensitization).

-

Methodology: This test involves two phases: induction and challenge.

-

Induction Phase: The test substance is administered to the guinea pigs both intradermally (with an adjuvant to enhance the immune response) and topically to the same area.

-

Challenge Phase: After a rest period, the animals are challenged with a topical application of the test substance to a different, untreated area.

-

-

Observations: The challenge sites are observed for signs of an allergic reaction (erythema and edema) at 24 and 48 hours after the challenge application. The incidence and severity of the reactions are used to classify the sensitization potential of the substance.[6]

Handling and Safety Precautions

Based on the available data, the following handling and safety precautions are recommended when working with this compound.

Personal Protective Equipment (PPE)

Handle with gloves and eye protection.[2] In case of insufficient ventilation, wear suitable respiratory equipment.

First Aid Measures

-

After Inhalation: Move to fresh air.

-

After Skin Contact: Wash off with soap and plenty of water.

-

After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

After Ingestion: Rinse mouth with water. Do not induce vomiting.

Storage and Disposal

Store in a cool, dry, well-ventilated area away from heat sources and oxidizing agents.[2] Dispose of contents/container in accordance with local regulations.

Visualizations

Risk Assessment and Management Workflow

The following diagram illustrates a logical workflow for assessing and managing the risks associated with handling this compound.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. Registration Dossier - ECHA [echa.europa.eu]

- 4. daikinchemicals.com [daikinchemicals.com]

- 5. turntherapeutics.com [turntherapeutics.com]

- 6. ecetoc.org [ecetoc.org]

- 7. ftp.cdc.gov [ftp.cdc.gov]

- 8. taglus.com [taglus.com]

Synonyms for Dioctyl fumarate in chemical literature.

An in-depth guide to Dioctyl Fumarate for researchers, scientists, and drug development professionals.

Synonyms for this compound in Chemical Literature

This compound is known by a variety of names in chemical literature, patents, and commercial products. A comprehensive list of these synonyms is provided below to aid researchers in their literature searches and substance identification.

| Synonym | Reference(s) |

| Bis(2-ethylhexyl) Fumarate | [1][2][3][4] |

| DOF | [1][3] |

| Di(2-ethylhexyl) Fumarate | [2][3][5] |

| di-2-Ethylhexyl fumarate | [2] |

| 2-BUTENEDIOIC ACID BIS(2-ETHYLHEXYL) ESTER | [2] |

| RC COMONOMER DOF | [2][3] |

| 2-ETHYLHEXYL FUMARATE | [2][3] |

| Di-n-octyl fumarate | [3][6][7] |

| FUMARIC ACID DIOCTYL ESTER | [3][8] |

| Bis(2-ethylhexyl)Fumarate>FUMARIC ACID DI(2-ETHYLHEXYL) ESTER | [3] |

| Bis(2-ethylhexyl) Fumarate, ≥ 98.0% | [3] |

| フマル酸ビス(2-エチルヘキシル)エステル | [4] |

| 2-Butenedioic acid (E)-, bis(2-ethylhexyl) ester | [4] |

| 2-Butenedioic acid, bis(2-ethylhexyl) ester | [4] |

| 2-Butenedioic acid, bis(2-ethylhexyl) ester, (2E)- | [4] |

| 2-Butenedioic acid, bis[(2S)-2-ethylhexyl] ester, (2E)- | [4] |

| 2-Butenedioic acid, dioctyl ester | [4][8] |

| 2-Butenedioic acid, dioctyl ester, (2E)- | [4] |

| Bis(2-ethylhexyl) (2E)-2-butenedioate | [4] |

| Bis(2-ethylhexyl) (2E)-but-2-enedioate | [4] |

| Bis(2-ethylhexyl) 2-butenedioate | [4] |

| Bis-(2-ethylhexyl)ester kyseliny fumarove | [4] |

| Dioctylfumarat | [6] |

| Fumarate de dioctyle | [6] |

| フマル酸ジオクチル | [6] |

| 디 옥틸 푸마 레이트 | [6] |

| fumarato de dioctilo | [6] |

| (E)-2-Butenedioic acid dioctyl ester | [6][7] |

| 1,4-Dioctyl (2E)-2-butenedioate | [6] |

| 2-Butenedioic acid (2E)-, 1,4-dioctyl ester | [6] |

| 2-Butenedioic acid (2E)-, dioctyl ester | [6][7] |

| 2-Butenedioic acid (E)-, dioctyl ester | [6][7][8] |

| 2-Butenedioic acid, (E)-, dioctyl ester | [6][7] |

| Ai3-33063 | [6][7] |

| Dicapryl fumarate | [6] |

| Dioctyl(2E)-2-butenedioate | [6][7] |

| dioctylbut-2-enedioate | [6][7] |

| Fumaric acid, dioctyl ester | [6][7][8][9] |

| di(2-ethylhexyl) fumarate | [5] |

| MAXIMOL® FOK-670 | [10] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C20H36O4 | [1][2][3] |

| Molecular Weight | 340.5 g/mol | [1][2][3] |

| CAS Number | 141-02-6 | [1][2][3] |

| EC Number | 205-448-2 | [1][2] |

| Appearance | Colorless to almost colorless clear liquid/oil | [1][4] |

| Melting Point | -58 °C (lit.) | [3][11] |

| Boiling Point | 185 °C / 5mmHg | [3][11] |

| Density | 0.94 g/cm³ | [3][11] |

| Flash Point | 190 °C | [3] |

| Water Solubility | 1.19 mg/L at 20℃ | [3] |

| logP | 7.94 | [1][3] |

Experimental Protocols

Synthesis of this compound

A common method for the production of this compound is through the esterification of fumaric acid with 2-ethylhexanol.[5]

Materials:

-

Fumaric acid

-

2-ethylhexanol (octyl alcohol)[10]

-

Acid catalyst

Procedure:

-

Fumaric acid is reacted with 2-ethylhexanol in the presence of an acid catalyst.[5]

-

The reaction mixture undergoes neutralization.[5]

-

The product is washed to remove impurities.[5]

-

Vacuum distillation is performed to obtain a high-purity this compound.[5]

Applications in Research and Development

This compound is primarily utilized as a plasticizer and a co-monomer in various industrial applications.

-

Plasticizers: It is used to enhance the flexibility of polyvinyl acetate and PVC formulations.[5]

-

Copolymers: this compound can be used in copolymerization with monomers such as styrene, acrylates, or butadiene to produce synthetic lubricants and coatings.[5]

-

Resins: It can improve the properties of epoxy-based plasticizers for PVC stabilization.[5]

-

Modifier: It is also used as a modifier to improve the softness or brittleness of various resins and to adjust viscosity.[10]

Logical Relationships and Workflows

The following diagram illustrates the general synthesis process for this compound.

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. This compound|141-02-6|lookchem [lookchem.com]

- 3. This compound | 141-02-6 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. solechem.eu [solechem.eu]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound [chembk.com]

- 8. Dioctyl maleate [webbook.nist.gov]

- 9. chemscene.com [chemscene.com]

- 10. PRODUCT | BUSINESS / PRODUCT | AIR WATER PERFORMANCE CHEMICAL INC. [awpc.co.jp]

- 11. This compound CAS#: 141-02-6 [m.chemicalbook.com]

Dioctyl Fumarate: A Technical Guide to its Hazardous Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioctyl fumarate (DOF), predominantly identified as bis(2-ethylhexyl) fumarate (DEHF) under CAS number 141-02-6, is a widely used industrial chemical, primarily functioning as a plasticizer and a co-monomer in the production of polymers.[1] Its applications in materials like polyvinyl chloride (PVC) for construction, electronics, and medical devices, as well as in paints, coatings, adhesives, and lubricants, are extensive.[1] While often cited for its low acute toxicity and favorable safety profile for industrial applications, a comprehensive evaluation of its hazardous properties is essential for risk assessment and safe handling, particularly in research and development settings. This technical guide provides an in-depth analysis of the hazardous substance profile of this compound, summarizing key toxicological data, outlining experimental methodologies, and visualizing relevant pathways and workflows.

Chemical Identification

This compound is an ester of fumaric acid and 2-ethylhexanol. For the purpose of this guide, the focus will be on the most commonly referenced isomer, bis(2-ethylhexyl) fumarate.

| Identifier | Value |

| Chemical Name | bis(2-ethylhexyl) (E)-but-2-enedioate[2] |

| Synonyms | This compound (DOF), Di(2-ethylhexyl) fumarate[3] |

| CAS Number | 141-02-6[2] |

| Molecular Formula | C₂₀H₃₆O₄[2] |

| Molecular Weight | 340.5 g/mol [2] |

Toxicological Data Summary

The hazardous properties of this compound are summarized below, with quantitative data presented for clarity.

Acute Toxicity

| Endpoint | Species | Route | Value | Reference |

| LD₅₀ | Rat | Oral | 29200 mg/kg | [4] |

| LD₅₀ | Rabbit | Dermal | > 20 mL/kg | [4] |

Irritation and Sensitization

| Endpoint | Species | Result | Classification | Reference |

| Skin Irritation | Rabbit | Irritant | Category 2 | [3] |

| Eye Irritation | Rabbit | Serious eye irritation | Category 2A | [3] |

| Skin Sensitization | - | No data available | - | [4] |

Repeated Dose Toxicity

No specific repeated dose toxicity studies for this compound were identified in the public domain.

Mutagenicity

No specific in vitro or in vivo mutagenicity studies for this compound were identified. The Ames test is a common initial screening for mutagenic potential.[5]

Carcinogenicity

No long-term carcinogenicity bioassays on this compound were found in the reviewed literature. The predictivity of genotoxicity assays for carcinogenicity is a subject of ongoing scientific discussion.[6][7]

Reproductive and Developmental Toxicity

While specific reproductive toxicity studies according to OECD guidelines were not found, a significant study has identified this compound (as DEHF) as an endocrine disruptor.

| Endpoint | System | Effect | Reference |

| Endocrine Activity | In vitro | Antiestrogenic and antiandrogenic activity | [8] |

Ecotoxicological Data

| Endpoint | Species | Duration | Value | Reference |

| Acute Toxicity | Daphnia magna | 48 hours | EC₅₀ > 0.76 mg/L |

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of chemicals are outlined in the OECD Guidelines for the Testing of Chemicals. The following sections describe the general methodologies relevant to the assessment of this compound's hazards.

Acute Dermal Irritation/Corrosion (Following OECD Guideline 404)

The potential of a substance to cause skin irritation is typically assessed in vivo using the albino rabbit.[9][10][11]

-

Test Animals: Healthy young adult albino rabbits are used.

-

Procedure: A single dose of 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to a small area (approximately 6 cm²) of shaved skin.[11] The site is then covered with a gauze patch and a semi-occlusive dressing for a 4-hour exposure period.[11][12]

-

Observation: After patch removal, the skin is examined for erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours.[13] Observations may continue for up to 14 days to assess the reversibility of the effects.[13]

-

Scoring: Dermal reactions are scored according to a standardized grading system. A substance is identified as an irritant if the mean scores for erythema or edema are at or above a certain threshold.

Acute Eye Irritation/Corrosion (Following OECD Guideline 405)

This test evaluates the potential of a substance to cause injury to the eye.[14][15]

-

Test Animals: Healthy young adult albino rabbits are typically used.[16]

-

Procedure: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal.[17] The other eye remains untreated and serves as a control.[17]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for effects on the cornea, iris, and conjunctiva.[14] The observation period can be extended up to 21 days to determine the reversibility of any observed lesions.[16]

-

Scoring: Ocular lesions are scored using a standardized system. The classification of the substance's irritation potential is based on the severity and persistence of these scores.

Endocrine Disruptor Screening (In Vitro)

The study that identified di(2-ethylhexyl) fumarate (DEHF) as having antiestrogenic and antiandrogenic activity likely utilized in vitro reporter gene assays.[8] The general principles of such assays are as follows:

-

Cell Lines: Genetically modified cell lines that contain a hormone receptor (e.g., estrogen receptor or androgen receptor) and a reporter gene (e.g., luciferase) are used.

-

Procedure: The cells are exposed to various concentrations of the test substance.

-

Mechanism: If the substance binds to the hormone receptor and acts as an antagonist, it will inhibit the binding of the natural hormone and thus prevent the activation of the reporter gene.

-

Measurement: The activity of the reporter gene is measured (e.g., by luminescence for luciferase). A decrease in reporter gene activity in the presence of the natural hormone indicates an antagonistic effect.

Visualizations

Experimental Workflow for Skin Irritation Testing